(R)-Dinotefuran: A Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors
(R)-Dinotefuran: A Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of (R)-Dinotefuran, the less toxic enantiomer of the neonicotinoid insecticide dinotefuran, at nicotinic acetylcholine receptors (nAChRs). It details the compound's binding characteristics, functional effects, receptor subtype selectivity, and the key experimental protocols used for its evaluation.
Core Mechanism of Action
Dinotefuran functions as a selective agonist at the insect nicotinic acetylcholine receptor (nAChR). Like the endogenous neurotransmitter acetylcholine (ACh), dinotefuran binds to the orthosteric site (the ACh binding site) on the receptor. This binding event triggers the opening of the ligand-gated cation channel, leading to an influx of Na⁺ and Ca²⁺ ions. The resulting depolarization of the postsynaptic membrane causes continuous nerve stimulation, which manifests as tremors and incoordination, ultimately leading to insect paralysis and death. Binding studies have confirmed that dinotefuran acts as a competitive inhibitor of radioligands that also target the ACh binding site.
A key characteristic of dinotefuran is its structural distinction from other neonicotinoids; it lacks a chlorinated heterocyclic ring (like imidacloprid) and possesses a tetrahydrofuran moiety. This unique structure influences its binding properties and contributes to its distinct pharmacological profile, including a relative lack of cross-resistance in insects resistant to other neonicotinoids.
Enantioselectivity: The Significance of the (R)-Enantiomer
Dinotefuran is a chiral molecule, existing as (R)- and (S)-enantiomers. Research has revealed significant enantioselectivity in its interaction with nAChRs, which has profound implications for its toxicological profile.
The (S)-enantiomer is significantly more toxic to non-target pollinators, such as honeybees (Apis mellifera), than the (R)-enantiomer[1]. Molecular docking and electrophysiological studies have elucidated the basis for this difference. (S)-dinotefuran forms a more stable and extensive hydrogen bond network with key amino acid residues within the honeybee nAChR binding pocket, particularly with the Amelα8 subunit[1][2]. In contrast, (R)-dinotefuran exhibits a much lower binding affinity and potency at these specific honeybee receptor subtypes[2].
Crucially, both enantiomers display similar bioactivity against target pests like the cotton aphid (Aphis gossypii)[3]. This species-selective toxicity highlights the potential of using (R)-dinotefuran as a more environmentally benign insecticide, offering effective pest control while minimizing harm to beneficial insects.
Receptor Subtype Selectivity
Compared to other widely used neonicotinoids like imidacloprid, dinotefuran demonstrates a higher degree of selectivity, acting on a narrower range of nAChR subtypes[4]. This selectivity is a critical aspect of its mechanism of action.
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Studies in Drosophila melanogaster have shown that knocking out the Dα1 nAChR subunit significantly decreases sensitivity to imidacloprid but has no effect on sensitivity to dinotefuran. This indicates that the Dα1 subunit, a primary target for imidacloprid, is not a major target for dinotefuran[4].
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Research on the brown planthopper (Nilaparvata lugens) using RNA interference (RNAi) has suggested that a major nAChR subtype targeted by dinotefuran likely contains the Nlα2 and Nlβ1 subunits. Sensitivity to dinotefuran was only diminished when the expression of these two specific subunits was reduced[4]. In contrast, imidacloprid's efficacy was affected by the knockdown of a much broader range of subunits.
This narrower target spectrum may contribute to dinotefuran's effectiveness against certain pests and its distinct resistance profile.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from binding and functional assays, illustrating the interaction of dinotefuran with nAChRs.
Table 1: Binding Affinity of Dinotefuran Enantiomers and Racemate to nAChRs
| Compound | Receptor Source | Radioligand | Assay Type | Kd (nM) | IC50 (nM) | Citation(s) |
| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Dinotefuran | Saturation Binding | 13.7 | - | [5] |
| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Dinotefuran | Competition | - | 5.02 | [5] |
| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Epibatidine | Competition | - | 890 | [6] |
| (Racemic) Dinotefuran | Housefly Head Membranes | [³H]Imidacloprid | Competition | - | ~13-fold less active than Imidacloprid | [7] |
Table 2: Functional Potency (Agonist Activity) of Dinotefuran Enantiomers on nAChRs
| Compound | Receptor Subunits Expressed | System | EC50 (μM) | pEC50 (-log M) | Citation(s) |
| (R)-(−)-Dinotefuran | Honeybee Amelα8 / rat β2 | Xenopus Oocytes (TEVC) | 158.5 | 3.80 ± 0.17 | [2] |
| (S)-(+)-Dinotefuran | Honeybee Amelα8 / rat β2 | Xenopus Oocytes (TEVC) | 2.0 | ~5.7 (Calculated) | [2] |
Note: The EC₅₀ for (R)-(−)-Dinotefuran was ~77.6 times greater than that of the (S)-(+)-enantiomer, indicating significantly lower potency.
Key Experimental Protocols & Visualizations
Understanding the mechanism of action relies on specialized experimental techniques. Below are detailed, representative protocols for the primary assays used to characterize (R)-Dinotefuran's interaction with nAChRs, accompanied by workflow diagrams.
Signaling Pathway Diagram
The following diagram illustrates the fundamental signaling pathway initiated by the binding of (R)-Dinotefuran to an insect nAChR.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound, such as (R)-Dinotefuran, to displace a radioactive ligand from the nAChR, allowing for the determination of its binding affinity (Kᵢ).
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Tissue/Cell Preparation:
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Homogenize the source tissue (e.g., insect heads or nerve cords) in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
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Alternatively, use membranes from HEK-293 or other cell lines stably expressing specific nAChR subunits.
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
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Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
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Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).
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Binding Reaction:
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In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine, typically at a concentration near its Kd), and a range of concentrations of the unlabeled test compound ((R)-Dinotefuran).
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Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand, like nicotine or unlabeled epibatidine).
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Incubate the reaction mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or 25°C) to reach equilibrium.
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Separation and Quantification:
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Terminate the reaction by rapidly separating the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
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Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.
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Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor ((R)-Dinotefuran) concentration.
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Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
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Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the functional effects (agonist, antagonist, or modulator activity) of compounds on nAChRs heterologously expressed in large cells, typically Xenopus laevis oocytes.
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Oocyte Preparation and cRNA Injection:
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Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.
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Synthesize capped complementary RNAs (cRNAs) for the desired nAChR subunits from linearized cDNA templates using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7).
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Mix subunit cRNAs in a defined ratio and inject a specific amount (e.g., 20-50 ng total cRNA in 50 nL of water) into the cytoplasm of each oocyte using a microinjector.
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Incubate the injected oocytes for 2-7 days at 16-18°C in a modified Barth's solution (MB S) supplemented with antibiotics to allow for receptor expression and insertion into the cell membrane.
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Electrophysiological Recording:
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Place a single oocyte in a small-volume recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
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Using micromanipulators, impale the oocyte with two glass microelectrodes filled with a high salt solution (e.g., 3 M KCl), with resistances of 0.5-2.0 MΩ. One electrode measures the membrane potential (Vₘ), and the other injects current.
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Using a TEVC amplifier, clamp the oocyte's membrane potential at a negative holding potential, typically between -60 mV and -80 mV.
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Compound Application and Data Acquisition:
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Prepare stock solutions of (R)-Dinotefuran and make serial dilutions in the recording solution.
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Apply the different concentrations of (R)-Dinotefuran to the oocyte via the perfusion system for a fixed duration (e.g., 10-30 seconds), followed by a washout period with the recording solution alone until the current returns to baseline.
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Record the inward current elicited by the agonist at each concentration. The current is a direct measure of the number of nAChRs being opened by the compound.
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Data Analysis:
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Measure the peak current response for each concentration of (R)-Dinotefuran.
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Normalize the responses to the maximum current observed (Iₘₐₓ).
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Plot the normalized current as a function of the logarithm of the agonist concentration.
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Fit the resulting concentration-response curve to the Hill equation: Response = Iₘₐₓ / (1 + (EC₅₀/[Agonist])ⁿᴴ), where EC₅₀ is the concentration that elicits a half-maximal response, and nᴴ is the Hill coefficient.
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From this analysis, determine the EC₅₀ (a measure of potency) and Iₘₐₓ (a measure of efficacy) for (R)-Dinotefuran on the specific nAChR subtype expressed.
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide dinotefuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
